4-amino-7-bromoquinazolin-2-ol
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Overview
Description
4-amino-7-bromoquinazolin-2-ol is a heterocyclic organic compound with the molecular formula C8H6BrN3O. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-7-bromoquinazolin-2-ol typically involves the bromination of quinazolin-2-ol followed by the introduction of an amino group at the 4-position. One common method includes the following steps:
Bromination: Quinazolin-2-ol is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce a bromine atom at the 7-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-amino-7-bromoquinazolin-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms.
Condensation Reactions: The amino group at the 4-position can participate in condensation reactions with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
4-amino-7-bromoquinazolin-2-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer and antimicrobial properties.
Material Science: The compound is studied for its potential use in the development of organic semiconductors and other advanced materials.
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 4-amino-7-bromoquinazolin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In biological systems, it may interfere with cellular signaling pathways, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
4-aminoquinazolin-2-ol: Lacks the bromine atom at the 7-position, resulting in different chemical reactivity and biological activity.
7-bromoquinazolin-2-ol: Lacks the amino group at the 4-position, affecting its ability to participate in certain chemical reactions and biological interactions.
4-chloro-7-bromoquinazolin-2-ol: Similar structure but with a chlorine atom instead of an amino group at the 4-position, leading to different chemical properties and applications.
Uniqueness
4-amino-7-bromoquinazolin-2-ol is unique due to the presence of both an amino group and a bromine atom, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
1781373-66-7 |
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Molecular Formula |
C8H6BrN3O |
Molecular Weight |
240.1 |
Purity |
95 |
Origin of Product |
United States |
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